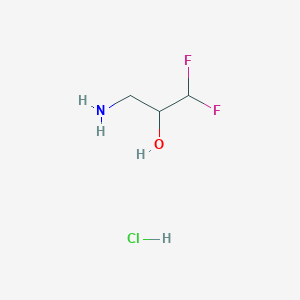
2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride” is a chemical compound with the CAS Number 1301738-59-9 . It has a molecular weight of 209.55 . The compound is also known as O-(trifluoromethyl)serine hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride” is C4H6F3NO3.ClH . The InChI code for this compound is 1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Preparation of Poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide]
García-Martín, Báñez, and Galbis (2001) discussed an alternative synthetic route to 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, which is a key intermediate in creating a chiral nylon 3 analog. This route explored the reactivity of some 3-deoxy derivatives of this amino acid, revealing significant potential in polymer synthesis and materials science (García-Martín, Báñez, & Galbis, 2001).
Synthesis of Fluorinated Amino Acids
Pigza, Quach, and Molinski (2009) achieved stereoselective syntheses of fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, from trifluoromethylated precursors. These amino acids are valuable for medicinal chemistry and biochemical research, demonstrating the utility of fluorinated compounds in creating structurally unique amino acids (Pigza, Quach, & Molinski, 2009).
Synthesis of Fluoroalkylated Compounds
Goryaeva et al. (2009) discussed the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, a process involving 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride. These compounds are important in pharmaceutical and agricultural chemistry, highlighting the compound's role in creating complex organic structures with potential biological activity (Goryaeva et al., 2009).
Development of Novel Fluorescence Probes
Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) synthesized novel fluorescence probes using derivatives of amino acids, including those related to 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride. These probes can detect reactive oxygen species, showcasing the compound's application in biochemical and medical diagnostics (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Coordination Chemistry and Complex Formation
Nagaj, Stokowa-Sołtys, Kurowska, Frączyk, Jeżowska‐Bojczuk, and Bal (2013) studied the coordination chemistry of Tris buffer, a compound related to 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride. Their research provided insights into the complex formation in biochemical systems, particularly with transition metals, which is crucial in understanding metal-protein interactions in biological systems (Nagaj et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLQKIXYVYYPFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)





![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)



![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)

